molecular formula C7H14N2O3 B6252412 4-[nitroso(propyl)amino]butanoic acid CAS No. 56316-37-1

4-[nitroso(propyl)amino]butanoic acid

Cat. No.: B6252412
CAS No.: 56316-37-1
M. Wt: 174.20 g/mol
InChI Key: YWDAVUKHNHOYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Nitroso(propyl)amino]butanoic acid is an organic compound with the molecular formula C7H14N2O3. It is a nitrosamine derivative, which means it contains a nitroso group (–NO) attached to an amine. Nitrosamines are known for their potential carcinogenic properties, making this compound of significant interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[nitroso(propyl)amino]butanoic acid typically involves the nitrosation of a suitable amine precursor. One common method is the reaction of propylamine with nitrous acid, followed by the addition of butanoic acid. The reaction conditions often require a controlled temperature environment to prevent decomposition of the nitroso group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and stabilizers can help improve yield and purity. The process generally includes steps for purification, such as recrystallization or chromatography, to remove impurities and by-products.

Types of Reactions:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve acidic or basic environments to facilitate the reaction.

Major Products:

    Oxidation: Nitropropylamino butanoic acid.

    Reduction: Propylamino butanoic acid.

    Substitution: Various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

4-[Nitroso(propyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

    Biology: Investigated for its effects on cellular processes and its potential role in inducing mutations.

    Medicine: Studied for its carcinogenic properties and its impact on human health, particularly in relation to nitrosamine exposure.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The biological effects of 4-[nitroso(propyl)amino]butanoic acid are primarily due to its ability to form reactive intermediates that can interact with cellular components. The nitroso group can undergo metabolic activation to form diazonium ions, which can then react with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations, protein dysfunction, and other cellular damage.

Comparison with Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine that is structurally similar and also carcinogenic.

    N-Nitrosomethylamino butanoic acid (NMBA): Similar in structure but with a methyl group instead of a propyl group.

Uniqueness: 4-[Nitroso(propyl)amino]butanoic acid is unique due to its specific propyl group, which can influence its reactivity and biological effects compared to other nitrosamines. Its distinct structure allows for different metabolic pathways and interactions with biological molecules, making it a valuable compound for targeted research in nitrosamine chemistry and toxicology.

Properties

CAS No.

56316-37-1

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

4-[nitroso(propyl)amino]butanoic acid

InChI

InChI=1S/C7H14N2O3/c1-2-5-9(8-12)6-3-4-7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

YWDAVUKHNHOYAX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCC(=O)O)N=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.